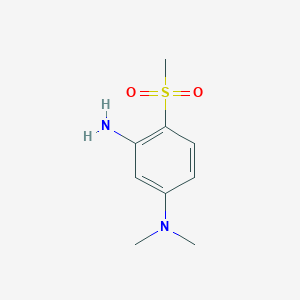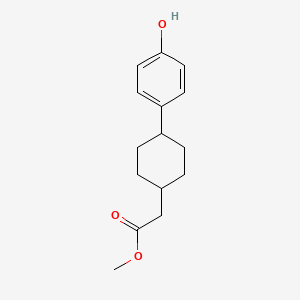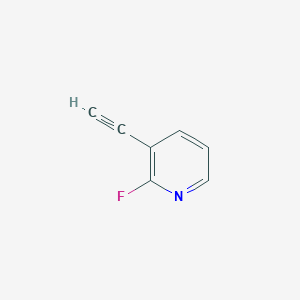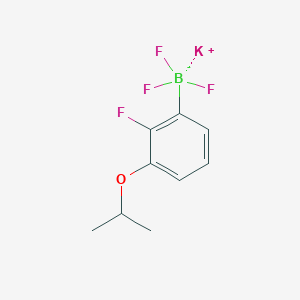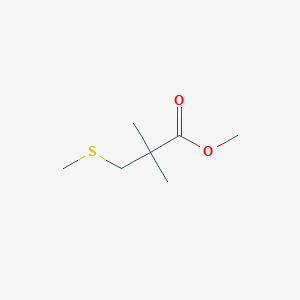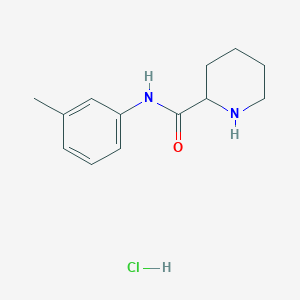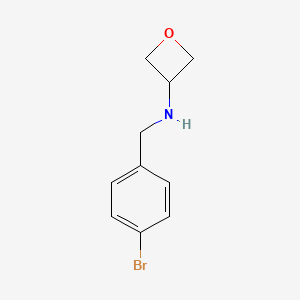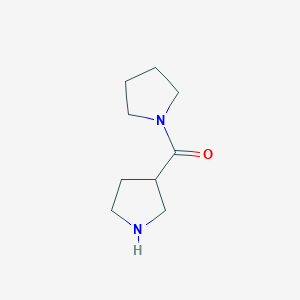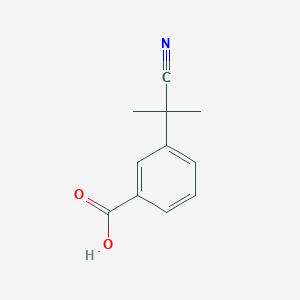
3-(2-シアノプロパン-2-イル)安息香酸
概要
説明
“3-(2-Cyanopropan-2-yl)benzoic acid” is a chemical compound with the CAS Number: 872091-00-4 . It has a molecular weight of 189.21 and is a white to off-white solid .
Synthesis Analysis
The synthesis of “3-(2-Cyanopropan-2-yl)benzoic acid” involves the reaction of methyl 3-(2-cyanopropan-2-yl)benzoate with lithium hydroxide in a solution of tetrahydrofuran (THF), methanol, and water . The reaction is carried out at room temperature for 18 hours . After the reaction, the solution is concentrated and acidified with concentrated HCl to yield “3-(2-Cyanopropan-2-yl)benzoic acid” as a yellow solid .Molecular Structure Analysis
The molecular structure of “3-(2-Cyanopropan-2-yl)benzoic acid” consists of 11 carbon atoms, 11 hydrogen atoms, and 2 oxygen atoms . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
“3-(2-Cyanopropan-2-yl)benzoic acid” is a white to off-white solid . It has a molecular weight of 189.21 . The compound is stored at room temperature .科学的研究の応用
薬理学
3-(2-シアノプロパン-2-イル)安息香酸: は、新規薬剤開発への貢献の可能性を秘めており、薬理学で研究されています。その構造は、さまざまな生物学的標的に作用する可能性のある化合物を合成するために利用できます。 この化合物の親油性と水溶性は、薬物設計における重要なパラメータであり、薬物の吸収、分布、代謝、排泄(ADME)特性に影響を与えます .
材料科学
材料科学では、この化合物の分子構造は、新規材料の合成において価値がある可能性があります。その安息香酸部分は、強度を高めたり、電気伝導率を変更したりするなどの特定の特性を持つポリマーを作成するために官能化することができます。 この化合物は室温で安定しているため、さまざまな材料加工技術に適しています .
化学合成
3-(2-シアノプロパン-2-イル)安息香酸: は、化学合成におけるビルディングブロックとして機能します。これは、さまざまな有機反応を通じて複雑な分子を構築するために使用できます。 そのシアノ基は特に反応性が高く、他の官能基に変換することができ、合成化学におけるこの化合物の汎用性を広げます .
生化学
生化学では、この化合物は、安息香酸部分が基質または阻害剤として作用する酵素触媒反応を研究するために使用できます。 また、生体分子の合成に関与したり、生化学経路を理解するためのプローブとして使用することもできます .
分析化学
分析化学者は、3-(2-シアノプロパン-2-イル)安息香酸を、クロマトグラフィー法で他の物質を定量または同定するための標準または試薬として使用する場合があります。 そのユニークなスペクトル特性は、新しい分析技術の開発に役立ちます .
環境科学
3-(2-シアノプロパン-2-イル)安息香酸とその誘導体の環境への影響を調査して、生分解性と潜在的な毒性を理解することができます。 これは、さまざまな産業におけるこれらの化合物の使用に関連する環境リスクを評価するために不可欠です .
Safety and Hazards
The safety information for “3-(2-Cyanopropan-2-yl)benzoic acid” indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and wearing protective gloves and eye protection .
特性
IUPAC Name |
3-(2-cyanopropan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-11(2,7-12)9-5-3-4-8(6-9)10(13)14/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCTXXVTZNQKAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30720406 | |
| Record name | 3-(2-Cyanopropan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
872091-00-4 | |
| Record name | 3-(2-Cyanopropan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



